molecular formula C23H28O8 B1247240 (3S,4aR,4bR,5R,6S,8aR,10aR)-6-Acetoxy-3-furan-3-yl-5-hydroxy-4a,8a-dimethyl-1-oxo-3,4,4a,4b,5,6,8a,9,10,10a-decahydro-1H-2-oxa-phenanthrene-8-carboxylic acid methyl ester

(3S,4aR,4bR,5R,6S,8aR,10aR)-6-Acetoxy-3-furan-3-yl-5-hydroxy-4a,8a-dimethyl-1-oxo-3,4,4a,4b,5,6,8a,9,10,10a-decahydro-1H-2-oxa-phenanthrene-8-carboxylic acid methyl ester

Cat. No.: B1247240
M. Wt: 432.5 g/mol
InChI Key: IGQMBQQLKAUYLJ-XMTZKCFKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3S,4aR,4bR,5R,6S,8aR,10aR)-6-Acetoxy-3-furan-3-yl-5-hydroxy-4a,8a-dimethyl-1-oxo-3,4,4a,4b,5,6,8a,9,10,10a-decahydro-1H-2-oxa-phenanthrene-8-carboxylic acid methyl ester is a natural product found in Salvia divinorum with data available.

Scientific Research Applications

Synthesis and Chemical Properties

  • Stereoselective Synthesis

    Research led by Reuvers, Wijnberg, and Groot (2010) focused on the stereoselective synthesis of a structurally similar compound, highlighting the complexity and specificity required in synthesizing such intricate molecules (Reuvers, Wijnberg, & Groot, 2010).

  • Synthesis and Reaction Studies

    Pimenova et al. (2003) investigated the synthesis and reactions of a related compound, demonstrating the diverse chemical reactions that these molecules can undergo, which is crucial in understanding their potential applications (Pimenova, Krasnych, Goun, & Miles, 2003).

  • Application in Antimalarial Agents

    D'Ambrosio et al. (1998) explored the use of similar compounds in the development of potentially antimalarial agents, showcasing the biomedical relevance of such chemical entities (D'Ambrosio, Guerriero, Deharo, Debitus, Muñoz, & Pietra, 1998).

  • Structural Parallels in Medicinal Chemistry

    Baker, Knox, and Rogers (1991) studied structural parallels between certain steroids and Erythrophleum alkaloids, involving compounds with similar structural features. This research has implications for the development of novel pharmaceuticals (Baker, Knox, & Rogers, 1991).

  • Analytical Chemistry Applications

    Llovera et al. (2005) utilized related compounds in developing analytical internal standards for chromatography, essential for accurate chemical analysis (Llovera, Balcells, Torres, & Canela, 2005).

  • Natural Products Chemistry

    Research by Li et al. (2012) on clerodane diterpenoids from Tinospora sagittata involved similar compounds, contributing to our understanding of natural products and their potential applications (Li, Huang, Li, Ma, Li, Asada, & Koike, 2012).

Properties

Molecular Formula

C23H28O8

Molecular Weight

432.5 g/mol

IUPAC Name

methyl (2S,4aR,6aR,9S,10R,10aR,10bR)-9-acetyloxy-2-(furan-3-yl)-10-hydroxy-6a,10b-dimethyl-4-oxo-1,2,4a,5,6,9,10,10a-octahydrobenzo[f]isochromene-7-carboxylate

InChI

InChI=1S/C23H28O8/c1-12(24)30-16-9-15(20(26)28-4)22(2)7-5-14-21(27)31-17(13-6-8-29-11-13)10-23(14,3)19(22)18(16)25/h6,8-9,11,14,16-19,25H,5,7,10H2,1-4H3/t14-,16-,17-,18-,19-,22-,23-/m0/s1

InChI Key

IGQMBQQLKAUYLJ-XMTZKCFKSA-N

Isomeric SMILES

CC(=O)O[C@H]1C=C([C@@]2(CC[C@H]3C(=O)O[C@@H](C[C@@]3([C@H]2[C@H]1O)C)C4=COC=C4)C)C(=O)OC

Canonical SMILES

CC(=O)OC1C=C(C2(CCC3C(=O)OC(CC3(C2C1O)C)C4=COC=C4)C)C(=O)OC

Synonyms

salvinorin E

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3S,4aR,4bR,5R,6S,8aR,10aR)-6-Acetoxy-3-furan-3-yl-5-hydroxy-4a,8a-dimethyl-1-oxo-3,4,4a,4b,5,6,8a,9,10,10a-decahydro-1H-2-oxa-phenanthrene-8-carboxylic acid methyl ester
Reactant of Route 2
Reactant of Route 2
(3S,4aR,4bR,5R,6S,8aR,10aR)-6-Acetoxy-3-furan-3-yl-5-hydroxy-4a,8a-dimethyl-1-oxo-3,4,4a,4b,5,6,8a,9,10,10a-decahydro-1H-2-oxa-phenanthrene-8-carboxylic acid methyl ester
Reactant of Route 3
Reactant of Route 3
(3S,4aR,4bR,5R,6S,8aR,10aR)-6-Acetoxy-3-furan-3-yl-5-hydroxy-4a,8a-dimethyl-1-oxo-3,4,4a,4b,5,6,8a,9,10,10a-decahydro-1H-2-oxa-phenanthrene-8-carboxylic acid methyl ester
Reactant of Route 4
(3S,4aR,4bR,5R,6S,8aR,10aR)-6-Acetoxy-3-furan-3-yl-5-hydroxy-4a,8a-dimethyl-1-oxo-3,4,4a,4b,5,6,8a,9,10,10a-decahydro-1H-2-oxa-phenanthrene-8-carboxylic acid methyl ester
Reactant of Route 5
(3S,4aR,4bR,5R,6S,8aR,10aR)-6-Acetoxy-3-furan-3-yl-5-hydroxy-4a,8a-dimethyl-1-oxo-3,4,4a,4b,5,6,8a,9,10,10a-decahydro-1H-2-oxa-phenanthrene-8-carboxylic acid methyl ester
Reactant of Route 6
Reactant of Route 6
(3S,4aR,4bR,5R,6S,8aR,10aR)-6-Acetoxy-3-furan-3-yl-5-hydroxy-4a,8a-dimethyl-1-oxo-3,4,4a,4b,5,6,8a,9,10,10a-decahydro-1H-2-oxa-phenanthrene-8-carboxylic acid methyl ester

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